[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol
Description
Properties
IUPAC Name |
(3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-13-17-11-19-18(22-14-16-9-5-2-6-10-16)20(17)12-15-7-3-1-4-8-15/h1-11,21H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMDGFWHBXXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333500 | |
| Record name | (3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338414-89-4 | |
| Record name | (3-benzyl-2-benzylsulfanylimidazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol typically involves the reaction of benzylamine with carbon disulfide and potassium hydroxide to form benzyl dithiocarbamate. This intermediate is then reacted with benzyl bromide to yield the desired product .
Industrial Production Methods: the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The benzyl and benzylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action for [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol is not well-characterized. its structural features suggest it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
Sulfur Oxidation State
- Compound 2: (1-Benzyl-2-(methylthio)-1H-imidazol-5-yl)methanol Molecular Formula: C₁₂H₁₄N₂OS Key Data: Yield (69%), IR: ν(N-H) at 3288 cm⁻¹, elemental analysis (C: 61.51%, H: 6.02%, N: 11.96%) .
- Compound 3: (1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol Molecular Formula: C₁₂H₁₄N₂O₃S Key Data: Yield (54.1%), IR: ν(SO₂) at 1136–1329 cm⁻¹, COX-2 selectivity confirmed via docking studies . Comparison: The methylsulfonyl (-SO₂Me) group enhances COX-2 selectivity due to stronger hydrogen bonding with the enzyme’s active site .
Aromatic Substituents
- Compound 5c: N-((1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-bromobenzamine Molecular Formula: C₁₈H₁₈BrN₃O₂S Key Data: Yield (16%), mp: 155°C, IR: ν(SO₂) at 1329 cm⁻¹ .
- Crystal Structure Analog: {1-Benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol Molecular Formula: C₁₈H₁₇N₃O₃S Key Data: Crystal structure confirms planar imidazole ring and steric hindrance from the nitro group .
Substituent Variations at Position 5
- (1-Benzyl-1H-imidazol-5-yl)methanol Molecular Formula: C₁₁H₁₂N₂O Key Data: Simpler structure lacking sulfur substituents; serves as a baseline for SAR studies .
Physicochemical Properties
Biological Activity
[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol is a heterocyclic compound with the molecular formula C18H18N2OS and a molecular weight of 310.42 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its structure features an imidazole ring, which is known for its diverse pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzylamine with benzyl mercaptan, followed by oxidation with potassium permanganate (KMnO4) to yield the final product. Characterization methods include:
- Spectroscopic Techniques : FT-IR, 1H-NMR, and mass spectrometry.
- Analytical Methods : High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are employed to assess purity and potency.
Antineoplastic Activity
Research indicates that this compound exhibits potent antineoplastic activity against various tumor cell lines. The mechanisms underlying its activity include:
- Inhibition of DNA Synthesis : The compound interferes with the replication process of cancer cells.
- Cell Cycle Arrest : It induces cell cycle arrest at specific phases, preventing further proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells.
Toxicity and Safety
Studies have shown that this compound has low acute toxicity in animal models. However, chronic exposure may lead to adverse effects, necessitating careful evaluation during experimental applications.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that treatment with this compound significantly reduced the viability of cancer cell lines such as HeLa and MCF-7, indicating its potential as an anticancer agent.
- In Vivo Models : Animal studies have shown that administering this compound can decrease tumor size in xenograft models, further supporting its therapeutic potential.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's ability to disrupt mitochondrial function contributes to its apoptotic effects on cancer cells.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 310.42 g/mol |
| Antineoplastic Activity | Potent against various tumors |
| Mechanisms of Action | DNA synthesis inhibition, cell cycle arrest, apoptosis induction |
| Toxicity | Low acute toxicity reported |
Q & A
Q. What are the optimal synthetic routes for [1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol, and how can reaction yields be improved?
The synthesis of imidazole derivatives often involves condensation of diamine precursors with aldehydes or ketones under controlled conditions. For example, similar compounds (e.g., 5f–5i in ) were synthesized using substituted diamines and aldehydes in refluxing ethanol or dioxane, with yields ranging from 15% to 39% . To optimize yields:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysis : Add catalytic amounts of acetic acid or Lewis acids to accelerate imidazole ring formation.
- Purification : Employ column chromatography with gradient elution (e.g., chloroform:ethyl acetate:hexane mixtures) to isolate pure products .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- NMR analysis : Assign peaks using and NMR spectra in deuterated DMSO or CDCl₃. For example, benzyl protons typically resonate at δ 5.7–5.9 ppm, while imidazole protons appear at δ 7.0–8.5 ppm .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (<1.0 Å) to confirm stereochemistry and hydrogen-bonding networks, as demonstrated in sulfoxide enantiomer studies .
Q. What analytical techniques are suitable for monitoring reaction progress and assessing purity?
- TLC : Monitor reactions using chloroform:methanol (7:3) or ethyl acetate:hexane (3:2) solvent systems .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. For chiral resolution, use enantioselective HPLC with chiral stationary phases (e.g., cellulose derivatives) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- DFT studies : Optimize molecular geometries at the B3LYP/6-31G(d) level to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., antioxidant enzymes or kinase inhibitors). Dock the compound into active sites using flexible ligand protocols, as shown for sulfoxide-based MAP kinase inhibitors .
Q. How should researchers address contradictory spectroscopic or crystallographic data during structural analysis?
Q. What strategies are effective for enantiomeric resolution of chiral derivatives (e.g., sulfoxides) of this compound?
- Chiral chromatography : Use preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10) .
- Crystallographic resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers, followed by X-ray analysis to confirm absolute configurations .
Q. How can in vitro ADME studies be designed to evaluate pharmacokinetic properties?
Q. What safety protocols are critical for handling hazardous intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
